Debio 0932

Catalog No.
S548368
CAS No.
1061318-81-7
M.F
C22H30N6O2S
M. Wt
442.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Debio 0932

CAS Number

1061318-81-7

Product Name

Debio 0932

IUPAC Name

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine

Molecular Formula

C22H30N6O2S

Molecular Weight

442.6 g/mol

InChI

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25)

InChI Key

RVJIQAYFTOPTKK-UHFFFAOYSA-N

SMILES

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4

Solubility

Soluble in DMSO, not in water

Synonyms

Debio0932; Debio-0932; Debio 0932; CUDC305; CUDC-305; CUDC 305.

Canonical SMILES

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4

Description

The exact mass of the compound Debio 0932 is 442.21509 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Debio 0932, also known as CUDC-305, is a second-generation, orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90) being investigated for its potential in cancer treatment and other diseases []. HSP90 is a chaperone protein essential for the proper folding and function of various other proteins involved in cell growth, survival, and signaling pathways. By inhibiting HSP90, Debio 0932 disrupts the stability of these client proteins, leading to their degradation and potentially hindering cancer cell proliferation and survival [, ].

Anti-Cancer Properties

Several studies have explored Debio 0932's potential for treating various cancers. It has shown promising results in preclinical studies, demonstrating:

  • Inhibition of cancer cell proliferation: Debio 0932 effectively inhibits the proliferation of various cancer cell lines, including those from breast, lung, and glioblastoma [, ].
  • Induction of cancer cell death: Debio 0932 triggers apoptosis (programmed cell death) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins [, ].
  • Overcoming drug resistance: Debio 0932 shows activity against cancer cells resistant to other therapies, suggesting its potential role in overcoming drug resistance [].

These findings have led to clinical trials investigating Debio 0932's safety and efficacy in humans. However, further research is needed to determine its full potential for cancer treatment [].

Debio 0932 and Psoriasis

Interestingly, during an early clinical trial for cancer, Debio 0932 unexpectedly led to complete remission of skin lesions in one psoriasis patient []. This observation prompted researchers to explore its potential application in treating psoriasis, a chronic inflammatory skin condition.

Debio 0932 is a second-generation oral inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the proper folding and stabilization of various client proteins involved in cancer progression. By inhibiting Hsp90, Debio 0932 disrupts the chaperone's function, leading to the degradation of several oncoproteins and ultimately inducing apoptosis in cancer cells. It has demonstrated significant anticancer activity across various malignancies, particularly in breast cancer models such as MCF-7 and MDA-MB-231 cell lines .

Debio 0932 acts by inhibiting HSP90, a molecular chaperone protein that stabilizes various client proteins involved in cancer cell growth and survival [, ]. By binding to the ATP-binding pocket of HSP90, Debio 0932 disrupts the chaperone function, leading to the degradation of these client oncoproteins and ultimately causing cancer cell death []. Studies have shown promising results in breast cancer cell lines, suggesting its potential for treating various malignancies [].

Debio 0932 operates primarily through competitive inhibition of the ATP-binding site of Hsp90. This interaction stabilizes an inactive conformation of Hsp90, preventing it from effectively folding its client proteins. The binding affinity of Debio 0932 to Hsp90 has been quantified with a free energy of binding estimated at -7.24 kcal/mol . This mechanism leads to the accumulation of misfolded proteins and triggers apoptotic pathways, characterized by changes in the expression levels of various apoptosis-related genes .

The biological activity of Debio 0932 has been extensively studied, revealing its potential to induce apoptosis in cancer cells through various mechanisms:

  • Apoptosis Induction: Treatment with Debio 0932 resulted in the down-regulation of anti-apoptotic proteins such as Bcl-2 and up-regulation of pro-apoptotic proteins like Bax. This shift promotes apoptosis via pathways involving caspases, particularly Caspase-9 .
  • Inhibition of Migration: The compound also exhibits anti-invasive properties, significantly reducing the migration of endothelial cells, which is crucial for tumor metastasis .
  • Gene Expression Modulation: Debio 0932 alters the expression profiles of several genes associated with cell cycle regulation and apoptosis, thereby impacting tumor growth dynamics .

Debio 0932 can be synthesized through a multi-step chemical process involving the modification of existing Hsp90 inhibitors. While specific synthetic routes are proprietary, general methods include:

  • Chemical Modification: Starting from known Hsp90 inhibitors, structural modifications are made to enhance potency and selectivity.
  • Purification: The synthesized compound undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for biological testing.
  • Characterization: Finally, analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the compound's identity and purity .

Debio 0932 is primarily being investigated for its applications in oncology:

  • Cancer Treatment: It is particularly focused on treating various solid tumors, including non-small cell lung cancer and breast cancer.
  • Clinical Trials: Debio 0932 has undergone several clinical trials to evaluate its safety and efficacy in patients with advanced malignancies .

Interaction studies have shown that Debio 0932 not only binds to Hsp90 but also influences multiple signaling pathways involved in cancer progression:

  • Signaling Pathways: It is linked with pathways such as MAPK, PI3K-Akt, and Ras signaling pathways, which are crucial for cell survival and proliferation .
  • Gene Ontology Analysis: Gene expression changes induced by Debio 0932 suggest involvement in processes like angiogenesis and epithelial-mesenchymal transition, further implicating its role in tumor biology .

Debio 0932 shares similarities with other Hsp90 inhibitors but stands out due to its specific chemical structure and oral bioavailability. Below is a comparison with notable similar compounds:

Compound NameMechanismUnique Features
XL-888Hsp90 InhibitionFirst-generation inhibitor; less selective
AUY922Hsp90 InhibitionPotent against multiple cancers; intravenous use
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG)Hsp90 InhibitionKnown for severe side effects; requires infusion
CUDC-305Dual inhibition (Hsp90 & HDAC)Broader target profile; more complex mechanism

Debio 0932's unique combination of high oral bioavailability, selectivity for Hsp90, and favorable safety profile positions it as a promising candidate in cancer therapy compared to these other compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

442.21509539 g/mol

Monoisotopic Mass

442.21509539 g/mol

Heavy Atom Count

31

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0V278OKN9G

Wikipedia

2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine

Dates

Modify: 2023-08-15
1: Bao R, Lai CJ, Wang DG, Qu H, Yin L, Zifcak B, Tao X, Wang J, Atoyan R, Samson M, Forrester J, Xu GX, DellaRocca S, Borek M, Zhai HX, Cai X, Qian C. Targeting heat shock protein 90 with CUDC-305 overcomes erlotinib resistance in non-small cell lung cancer. Mol Cancer Ther. 2009 Dec;8(12):3296-306. Epub . PubMed PMID: 19952121.

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